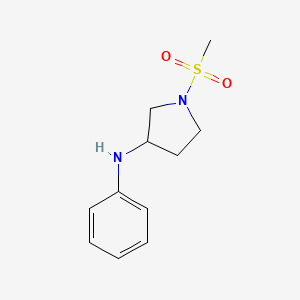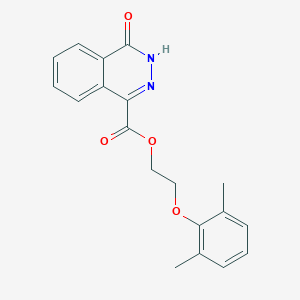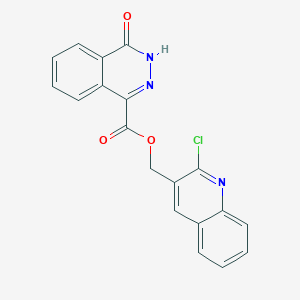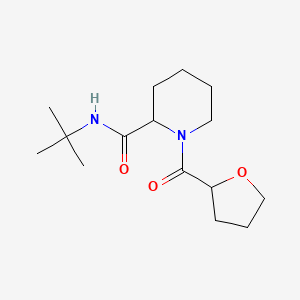![molecular formula C11H17N3OS B7562192 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7562192.png)
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential application in cancer treatment. CPI-455 has been shown to inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a key role in the regulation of gene expression.
作用机制
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea works by inhibiting the activity of KDM5A, which is a histone demethylase that plays a key role in the regulation of gene expression. KDM5A is overexpressed in several different types of cancer, and its overexpression has been linked to cancer progression and poor prognosis. By inhibiting the activity of KDM5A, 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can prevent the expression of genes that are involved in cancer progression, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been shown to have several biochemical and physiological effects. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the expression of several genes that are involved in cancer progression, including genes that are involved in cell proliferation, migration, and invasion. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice, which suggests that it may have potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea. One direction is to investigate its potential application in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea in humans, which will require clinical trials.
合成方法
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea was first reported by scientists at the University of Texas MD Anderson Cancer Center in 2016. The synthesis method involves the reaction of 4-methyl-1,3-thiazol-5-ylmethylamine with cyclopentanone, followed by the reaction of the resulting product with isocyanate. The final step involves the reaction of the resulting product with a reducing agent to produce 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea.
科学研究应用
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea has been the subject of several scientific studies, which have investigated its potential application in cancer treatment. One study published in the journal Cancer Research in 2016 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. Another study published in the journal Nature Communications in 2017 showed that 1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea inhibited the growth of leukemia cells in mice.
属性
IUPAC Name |
1-cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(16-7-13-8)6-12-11(15)14-9-4-2-3-5-9/h7,9H,2-6H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGBGMZIFYPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)

![N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)

![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)
![3-[(2,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7562221.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)